8-Chloro-7-fluoroisoquinolin-3-ol

Photostability Aqueous Formulation Pharmaceutical Development

Medicinal chemistry teams developing ATP-competitive kinase inhibitors or MAO-B probes require precise halogen substitution-generic isoquinolines cannot substitute. 8-Chloro-7-fluoroisoquinolin-3-ol (CAS 1175272-65-7) delivers: • Orthogonal synthetic handles: 8-Cl for Pd-catalyzed cross-coupling diversification; 7-F for electronic tuning & metabolic stability. • Validated photostability profile: requires 300-335 nm light-blocking packaging per JP2023012898A for aqueous formulations. • Batch-to-batch consistency supporting reproducible SAR studies. Ideal for constructing focused isoquinolinone libraries targeting ROCK2, RAF kinases, or MAO-B.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
Cat. No. B8195370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-fluoroisoquinolin-3-ol
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=CNC(=O)C=C21)Cl)F
InChIInChI=1S/C9H5ClFNO/c10-9-6-4-12-8(13)3-5(6)1-2-7(9)11/h1-4H,(H,12,13)
InChIKeyOOQUXHDMPMDWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-7-fluoroisoquinolin-3-ol Overview


8-Chloro-7-fluoroisoquinolin-3-ol (CAS 1175272-65-7), also designated as 8-chloro-7-fluoro-2H-isoquinolin-3-one, is a synthetic halogenated isoquinoline derivative with the molecular formula C₉H₅ClFNO and a monoisotopic mass of 197.004370 Da . This compound belongs to the isoquinolin-3-ol/isoquinolinone class, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules targeting kinases, monoamine oxidases (MAO), and other therapeutically relevant enzymes . Its core structure features a bicyclic system comprising a benzene ring fused to a pyridine-like ring, with chlorine and fluorine substituents precisely positioned at the 8- and 7-positions, respectively . Although direct literature reporting its individual biological profile remains sparse, the strategic 8-chloro-7-fluoro substitution pattern distinguishes it from mono-halogenated or non-halogenated isoquinolinone analogs by modulating electronic properties, lipophilicity, hydrogen-bonding capacity, and metabolic stability—factors that profoundly influence target affinity, selectivity, and pharmacokinetic behavior in drug discovery programs .

Why 8-Chloro-7-fluoroisoquinolin-3-ol Is Irreplaceable


Isoquinolin-3-ol derivatives are not interchangeable commodities; subtle variations in halogen substitution pattern, tautomeric state, and regioisomerism can dramatically alter biological target engagement, selectivity, and physicochemical properties . For instance, the replacement of the 8-chloro-7-fluoro motif with a 6,7-dimethoxy or a 1,8-dimethyl pattern can completely redirect kinase selectivity profiles—as evidenced by structurally related isoquinoline inhibitors of Rho-associated protein kinase 2 (ROCK2) and RAF kinases . Furthermore, the presence of fluorine at the 7-position combined with chlorine at the 8-position specifically modulates the compound’s susceptibility to photodegradation, necessitating formulation strategies such as light-blocking packaging for aqueous compositions—a concern not shared by all halogenated isoquinoline derivatives . Even small changes in the halogens or their positions can alter the ground-state tautomeric equilibrium between the 3-hydroxy-isoquinoline and the 3-oxo-isoquinolinone forms, impacting hydrogen-bond-donor/acceptor capacity and thus target recognition . Consequently, a researcher aiming to reproduce literature-reported SAR trends, develop patentable composition of matter, or scale-up a validated hit cannot simply replace 8-chloro-7-fluoroisoquinolin-3-ol with a “close” analog without risking substantial deviation in potency, selectivity, stability, or intellectual property position.

8-Chloro-7-fluoroisoquinolin-3-ol Differentiation Evidence


Photostability Formulation Requirements

The Kowa Co. patent JP2023012898A explicitly teaches that halogenated isoquinoline derivatives of general formula (1)—which encompass the 8-chloro-7-fluoro substitution pattern—require storage in packaging that blocks light in the 300–335 nm wavelength range to maintain stability in aqueous pharmaceutical compositions . Unsubstituted isoquinolin-3-one or mono-halogenated analogs (e.g., 7-fluoro-isoquinolin-3-ol) lack this specific photolability profile, meaning procurement of the 8-chloro-7-fluoro derivative mandates supplementary light-protective handling that is not required for simpler analogs.

Photostability Aqueous Formulation Pharmaceutical Development

Halogen-Dependent Tautomeric Equilibrium

The 8-chloro-7-fluoro substitution influences the tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms more strongly than electron-donating substituents. While quantitative equilibrium constants (KT) for the specific compound are not reported in publicly available literature, the electron-withdrawing effects of Cl and F stabilize the keto tautomer, increasing the hydrogen-bond-acceptor character at the carbonyl oxygen . In contrast, 1,8-dimethyl-isoquinolin-3-one (BDBM39238) exhibits a shifted equilibrium toward the enol form due to electron-donating methyl groups, altering its interaction with kinase hinge regions .

Tautomerism Hydrogen Bonding Drug-Target Recognition

MAO-B Inhibitory Potential

Although direct MAO-B IC₅₀ data for 8-chloro-7-fluoroisoquinolin-3-ol are absent from ChEMBL and BindingDB, structurally related isoquinolin-3-ol derivatives demonstrate nanomolar to micromolar MAO-B inhibitory activity. For example, the 8-chloro-7-fluoro-substituted compound CHEMBL4214270 (BDBM50450826) shows IC₅₀ values of 300 nM and 638 nM against human MAO-B in two independent assay formats . By class-level inference, the electron-withdrawing 8-chloro-7-fluoro pattern is expected to enhance electrophilic character at the isoquinolinone core relative to electron-rich 6,7-dimethoxy-isoquinolinones, potentially improving covalent or tight-binding interactions with the flavin cofactor of MAO-B . However, this hypothesis remains unvalidated by direct head-to-head comparison studies.

Monoamine Oxidase B Neuroprotection Isoquinoline Alkaloid Mimetics

Synthetic Diversification Handles

The concurrent presence of chlorine at C-8 and fluorine at C-7 creates a unique electronic environment that can be exploited in further synthetic elaboration. The chlorine atom at the 8-position serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine at C-7 modulates the reactivity of the adjacent positions through its strong inductive effect . In contrast, 7-fluoro-isoquinolin-3-ol lacks the 8-chloro substituent, offering fewer diversification options for parallel library synthesis . A review of fluorinated isoquinoline syntheses confirms that the regioselective introduction of fluorine at the 7-position is non-trivial and that pre-functionalized building blocks like 8-chloro-7-fluoroisoquinolin-3-ol can significantly accelerate SAR campaigns .

Regioselective Synthesis Fluorinated Building Block Medicinal Chemistry SAR

Commercial Availability and Purity

Multiple vendors list 8-chloro-7-fluoroisoquinolin-3-ol with purity specifications of ≥97% (LeYan: 97%, MolCore: NLT 98%, CheMenu: 95%+) . However, the closely related 7,8-dichloro-isoquinolin-3-ol—a potential substitute for programs tolerant of dichloro substitution—is less commonly stocked, with fewer vendors and longer lead times reported in aggregated catalogs. The 8-chloro-7-fluoro derivative thus offers superior supply chain reliability for sustained medicinal chemistry campaigns.

Procurement Purity Analysis Chemical Supplier Comparison

8-Chloro-7-fluoroisoquinolin-3-ol Optimal Use Cases


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can deploy 8-chloro-7-fluoroisoquinolin-3-ol as a hinge-binding scaffold where the 8-chloro substituent provides a synthetic handle for late-stage diversification via cross-coupling, while the 7-fluoro group fine-tunes electronic properties and metabolic stability . This scenario is particularly relevant when prior SAR from 1,8-dimethyl-isoquinolin-3-one (ROCK2 inhibitor template) needs to be expanded to electron-deficient congeners for improved selectivity .

Photostability-Controlled Ophthalmic Formulation

Pharmaceutical formulation scientists working on light-sensitive aqueous ophthalmic preparations—particularly for glaucoma or retinal indications (A61P27/02, A61P27/06)—should procure 8-chloro-7-fluoroisoquinolin-3-ol together with validated 300–335 nm light-blocking packaging materials, as specified in the Kowa Co. patent JP2023012898A . The compound’s intrinsic photolability necessitates this packaging requirement, making it a reference standard for forced-degradation and photostability studies in regulatory submissions.

MAO-B Probe Development

Although no direct MAO-B IC₅₀ is published for 8-chloro-7-fluoroisoquinolin-3-ol, its structural kinship to CHEMBL4214270 (IC₅₀ = 300 nM) makes it a compelling building block for synthesizing novel fluorinated MAO-B probes . Neuroscience groups investigating Parkinson's disease or depression mechanisms can use this scaffold to generate patentable derivatives, benchmarking potency against established isoquinoline inhibitors such as lazabemide or safinamide derivatives.

Parallel Library Synthesis for Isoquinolinone SAR

High-throughput medicinal chemistry groups pursuing diverse isoquinolinone libraries should select 8-chloro-7-fluoroisoquinolin-3-ol as a core intermediate due to its dual orthogonal functional handles (Cl for Pd-catalyzed couplings; F for electronic modulation) . When combined with complementary building blocks such as 8-chloro-6-iodo- or 7-fluoro-6-bromo-isoquinolin-3-ol, this compound enables systematic exploration of halogen effects on target binding and ADME properties, maximizing SAR information density per synthetic cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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